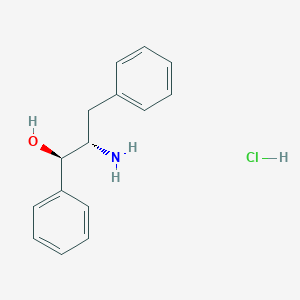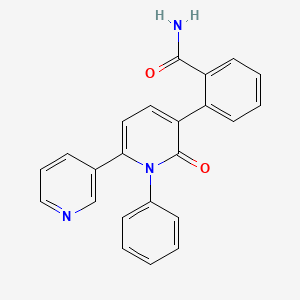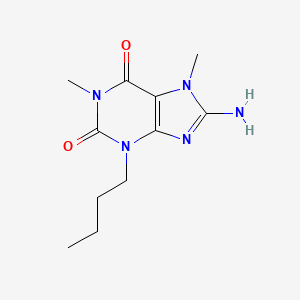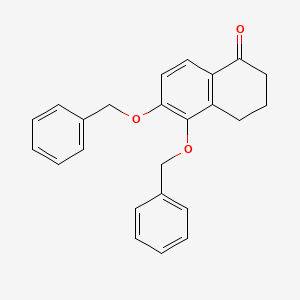
1(2H)-Naphthalenone, 3,4-dihydro-5,6-bis(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is an organic compound known for its unique structure and properties. This compound is characterized by the presence of two benzyloxy groups attached to a tetrahydronaphthalenone core. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of benzyloxy groups and a tetrahydronaphthalenone precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted naphthalenones, depending on the type of reaction and reagents used.
Scientific Research Applications
5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5,6-DIBENZYLOXYINDOLE: This compound shares the benzyloxy groups but has an indole core instead of a tetrahydronaphthalenone core.
5,6-BIS(METHYLOXY)-1H-BENZIMIDAZOL-1-YL: Similar in structure but contains a benzimidazole core.
Uniqueness
5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is unique due to its tetrahydronaphthalenone core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific chemical syntheses and research applications.
Properties
CAS No. |
59515-93-4 |
|---|---|
Molecular Formula |
C24H22O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5,6-bis(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C24H22O3/c25-22-13-7-12-21-20(22)14-15-23(26-16-18-8-3-1-4-9-18)24(21)27-17-19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16-17H2 |
InChI Key |
MVNZQNDXQPGQOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


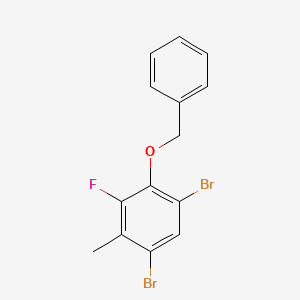
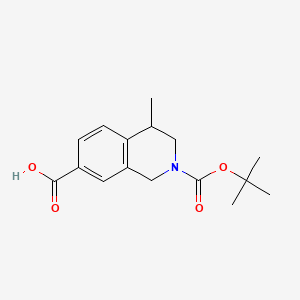
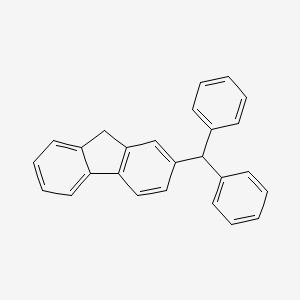
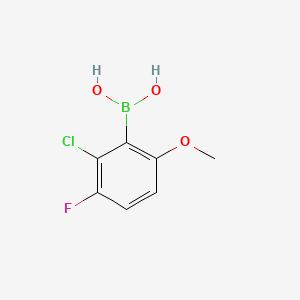
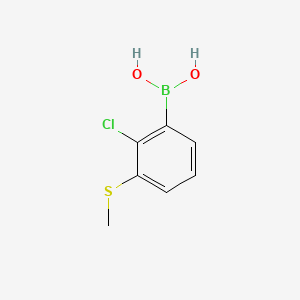
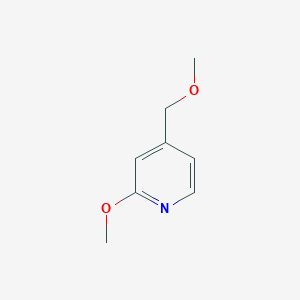
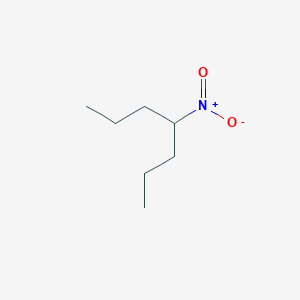

![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)
![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
